![molecular formula C9H10BrN3S B13289030 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13289030.png)
1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a bromothiophene moiety attached to a pyrazole ring, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with 5-methyl-1H-pyrazol-3-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as DMF or toluene are typical.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .
Comparison with Similar Compounds
(3-Bromothiophen-2-yl)methylamine hydrochloride: This compound shares the bromothiophene moiety but differs in the amine substitution, leading to distinct chemical properties and reactivity.
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another related compound that features a bromothiophene moiety, used in different synthetic applications.
Uniqueness: 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine stands out due to its combination of the bromothiophene and pyrazole rings, which confer unique reactivity and potential for diverse applications in research and industry.
Biological Activity
1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound has the molecular formula C9H10BrN3S and is characterized by a bromothiophene moiety linked to a pyrazole ring via a methylamine group. This configuration imparts specific electronic and steric properties that enhance its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C9H10BrN3S |
Molecular Weight | 272.17 g/mol |
Structural Features | Bromothiophene, Pyrazole |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Its derivatives have shown effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent. Notably, compounds with similar structures have demonstrated potent inhibition against Gram-positive and Gram-negative bacteria, suggesting that the bromothiophene moiety enhances binding affinity to bacterial targets.
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Studies have shown that certain analogs can inhibit tubulin polymerization, which is crucial for cancer cell division. This action leads to cell cycle arrest in specific phases, thereby reducing tumor growth. For example, in vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that these pyrazole derivatives exhibited cytotoxic effects and enhanced efficacy when combined with conventional chemotherapy agents like doxorubicin .
The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors within cells. The bromothiophene component enhances the compound's binding affinity and specificity towards these biological targets, which is essential for its therapeutic efficacy. This mechanism underlies both its antibacterial and anticancer activities.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with related compounds can be insightful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-[5-bromothiophen-2-yl)methyl]-1-methylpyrazol | C9H10BrN3S | Similar structure but different positioning of bromine |
5-bromothiophene-2-carbaldehyde | C9H7BrOS | Aldehyde functional group instead of amine |
1-methylpyrazol | C4H6N2 | Lacks thiophene moiety; simpler structure |
This table highlights how the distinct structural features contribute to the unique properties and potential applications of 1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amines in various scientific fields.
Case Studies
Several case studies have documented the biological activity of pyrazole derivatives:
- Antimicrobial Activity : A study demonstrated that synthesized pyrazoles exhibited notable antimicrobial effects against various microorganisms, confirming their potential as new antimicrobial agents .
- Antitumor Activity : Research involving pyrazole derivatives showed promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cells .
- Combination Therapy : The synergistic effects of combining pyrazole derivatives with established chemotherapeutic agents have been explored, revealing enhanced cytotoxicity compared to monotherapy .
Properties
Molecular Formula |
C9H10BrN3S |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-6-4-9(11)12-13(6)5-8-7(10)2-3-14-8/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
LYQJWSAUHSNZGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CS2)Br)N |
Origin of Product |
United States |
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